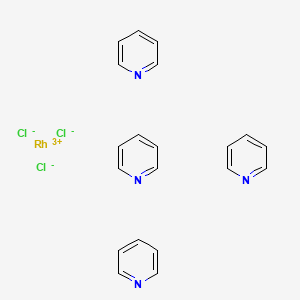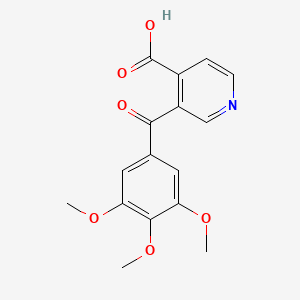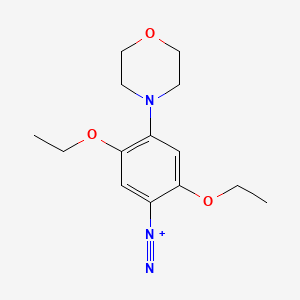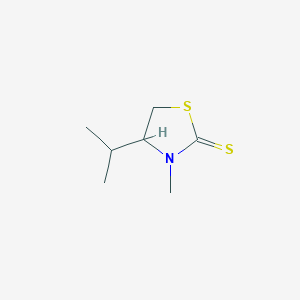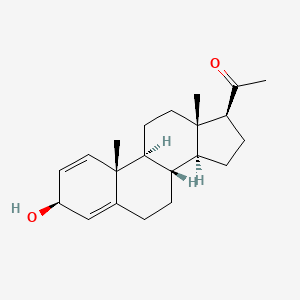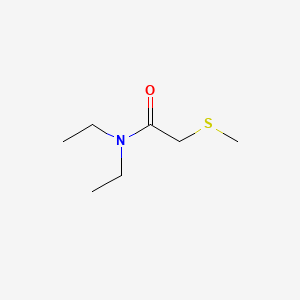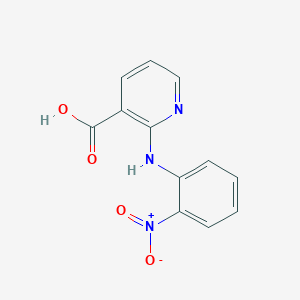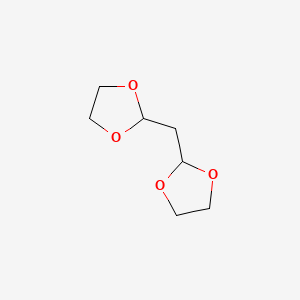
2,2'-Methylenebis(1,3-dioxolane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Methylenebis(1,3-dioxolane) is an organic compound with the molecular formula C₇H₁₂O₄. It is a dioxolane derivative, which means it contains a five-membered ring with two oxygen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2’-Methylenebis(1,3-dioxolane) can be synthesized through the condensation of ethylene glycol with formaldehyde in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of 2,2’-Methylenebis(1,3-dioxolane) often involves the use of continuous reactors to ensure consistent quality and yield. The process may include the use of silica gel or alumina as catalysts to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Methylenebis(1,3-dioxolane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to yield alcohols.
Substitution: The dioxolane ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Acid catalysts like p-toluenesulfonic acid (p-TsOH) and Lewis acids such as zinc chloride (ZnCl₂) are commonly employed.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, and various substituted dioxolanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,2’-Methylenebis(1,3-dioxolane) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2’-Methylenebis(1,3-dioxolane) involves its ability to form stable cyclic structures with carbonyl compounds. This stability is due to the formation of a five-membered ring with two oxygen atoms, which can interact with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of Brønsted and Lewis acid sites, which facilitate its reactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A simpler dioxolane derivative with similar chemical properties but less stability.
1,3-Dioxane: A six-membered ring analog with different reactivity and stability profiles.
2-Methyl-1,3-dioxolane: A methyl-substituted derivative with distinct chemical behavior.
Uniqueness
2,2’-Methylenebis(1,3-dioxolane) is unique due to its enhanced stability and ability to form stable cyclic structures with carbonyl compounds. This makes it particularly valuable in applications requiring selective protection and reactivity .
Propiedades
Número CAS |
4405-17-8 |
|---|---|
Fórmula molecular |
C7H12O4 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
2-(1,3-dioxolan-2-ylmethyl)-1,3-dioxolane |
InChI |
InChI=1S/C7H12O4/c1-2-9-6(8-1)5-7-10-3-4-11-7/h6-7H,1-5H2 |
Clave InChI |
DIMWHKNNIBAPFI-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)CC2OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone](/img/structure/B13738672.png)


![o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate](/img/structure/B13738722.png)
